"synthesis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine"
"synthesis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine"
An In-depth Technical Guide to the Synthesis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine, a heterocyclic compound of significant interest in medicinal chemistry. The 1-phenyl-1H-pyrazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1] This document details the prevalent and efficient synthetic strategies, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical considerations for process optimization and characterization. We will primarily explore a robust two-stage approach commencing with the synthesis of the key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde, followed by its conversion to the target secondary amine via reductive amination.
Strategic Overview: Retrosynthetic Analysis
A logical synthetic approach to N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine involves disconnecting the target molecule at the C-N bond of the aminomethyl group. This retrosynthetic analysis identifies two primary pathways, with the most direct and widely adopted being the reductive amination of a key aldehyde precursor.
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Primary Disconnection (C-N Bond): The target secondary amine can be formed directly from 1-phenyl-1H-pyrazole-4-carbaldehyde and methylamine through reductive amination. This is the most convergent and efficient strategy.
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Precursor Synthesis (Formylation): The key aldehyde intermediate is accessible through the formylation of a 1-phenyl-1H-pyrazole core, commonly achieved via the Vilsmeier-Haack reaction.[2]
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Core Synthesis (Cyclization): The 1-phenyl-1H-pyrazole scaffold itself is typically constructed via a cyclocondensation reaction, for example, between a phenylhydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[3]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor: 1-Phenyl-1H-pyrazole-4-carbaldehyde
The synthesis of the aldehyde is a critical step that dictates the overall efficiency of the sequence. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group at the C4 position of the 1-phenyl-1H-pyrazole ring.[2]
Principle and Mechanism
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic ring using a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). The reaction proceeds via the formation of a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile. The pyrazole ring, being electron-rich, undergoes electrophilic aromatic substitution, preferentially at the C4 position due to electronic and steric factors. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the formylation of pyrazole systems.[2][3]
Materials:
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1-Phenyl-1H-pyrazol-5(4H)-one (or a suitable precursor)
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Sodium sulfate (Na₂SO₄, anhydrous)
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Ice
Procedure:
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Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an appropriate volume of anhydrous DMF in an ice bath (0-5 °C). Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
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Formylation Reaction: Dissolve the starting pyrazole derivative in anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
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Workup and Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt.
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Neutralization and Extraction: Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude 1-phenyl-1H-pyrazole-4-carbaldehyde by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reagents | POCl₃, DMF | Standard for Vilsmeier-Haack formylation.[2] |
| Temperature | 0-5 °C (initial), 60-80 °C (reaction) | Initial cooling controls the exothermic formation of the Vilsmeier reagent. Heating drives the electrophilic substitution. |
| Reaction Time | 2-6 hours | Typical duration, but should be confirmed by TLC monitoring. |
| Workup | Ice quench, NaHCO₃ neutralization | Hydrolyzes the intermediate and neutralizes excess acid for safe handling and extraction. |
| Purification | Recrystallization / Chromatography | Essential to obtain the aldehyde of sufficient purity for the subsequent step. |
Core Synthesis: N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine via Reductive Amination
With the key aldehyde in hand, the final step is the formation of the secondary amine. Direct reductive amination is a highly efficient one-pot procedure that combines the formation of an imine (or iminium ion) and its subsequent reduction.[4][5]
Principle and Choice of Reagents
This reaction involves the condensation of the aldehyde with methylamine to form an iminium ion, which is then reduced in situ to the target amine. The choice of reducing agent is critical for the success of this reaction.
Why use a selective reducing agent? Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde to an alcohol, leading to a significant byproduct. Therefore, milder, pH-sensitive reducing agents are employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[4][6] They are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated imine (iminium ion) intermediate. This selectivity ensures that the reaction proceeds cleanly towards the desired amine product.
Caption: Experimental workflow for one-pot reductive amination.
Detailed Experimental Protocol
Materials:
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1-Phenyl-1H-pyrazole-4-carbaldehyde
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Methylamine solution (e.g., 40% in water, or 2.0 M in THF)
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Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Methanol (MeOH) or Dichloroethane (DCE)
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Acetic acid (glacial, optional, to maintain pH)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Sodium sulfate (Na₂SO₄, anhydrous)
Procedure:
-
Reaction Setup: To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent like methanol (for NaBH₃CN) or dichloroethane (for NaBH(OAc)₃), add the methylamine solution (1.2-2.0 eq).
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Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate. A drop of acetic acid can be added to catalyze this step, particularly when using NaBH(OAc)₃.
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Reduction: Slowly add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture. Control the addition to manage any gas evolution.
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Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde/imine spot has disappeared (typically 2-12 hours).
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Workup: Carefully quench the reaction by adding water or a saturated solution of NaHCO₃.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) multiple times.
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Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane or ethyl acetate/hexane containing a small amount of triethylamine (to prevent the amine from streaking on the silica).
| Parameter | Reagent/Condition | Rationale |
| Amine Source | Methylamine solution | Readily available, provides the required N-methyl group. |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selective for the iminium ion, minimizing aldehyde reduction and improving yield.[4][6] |
| Solvent | Methanol, Dichloroethane | Common solvents for reductive amination that effectively dissolve reactants. |
| Additive | Triethylamine (in chromatography) | A basic additive that deactivates acidic sites on the silica gel, improving the chromatographic separation of the basic amine product. |
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine.
| Technique | Expected Observations |
| ¹H NMR | - Singlet for N-CH₃: Around 2.4-2.5 ppm. - Singlet for Ar-CH₂-N: Around 3.6-3.8 ppm. - Singlets/Multiplets for Pyrazole Protons: Two distinct signals in the aromatic region. - Multiplets for Phenyl Protons: Signals corresponding to the 5 protons of the phenyl ring. - Broad singlet for N-H: May or may not be visible depending on solvent and concentration. |
| ¹³C NMR | - Signal for N-C H₃. - Signal for Ar-C H₂-N. - Signals for the carbon atoms of the pyrazole and phenyl rings. |
| Mass Spec (HRMS) | Calculation of the exact mass of the molecular ion [M+H]⁺ to confirm the elemental composition, C₁₁H₁₃N₃.[7] |
| FT-IR | - N-H stretching band (secondary amine). - C-H stretching bands (aliphatic and aromatic). - C=C and C=N stretching bands from the aromatic rings. |
Safety and Handling
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Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
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Sodium Cyanoborohydride (NaBH₃CN): Toxic. Can release hydrogen cyanide gas upon contact with strong acids. Quenching and workup procedures should be performed carefully, preferably in a fume hood.
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Methylamine: Flammable and corrosive. Has a strong, unpleasant odor. Use in a well-ventilated area.
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Solvents: Dichloromethane, methanol, and other organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.
Conclusion
The synthesis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine is reliably achieved through a robust and efficient synthetic sequence. The Vilsmeier-Haack formylation of a 1-phenyl-1H-pyrazole precursor provides the necessary aldehyde intermediate in good yield. Subsequent one-pot reductive amination with methylamine using a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride offers a direct and high-yielding route to the final product. The methodologies described herein are well-established and adaptable, providing a solid foundation for the synthesis of this compound and its analogs for further investigation in drug discovery and development programs.
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Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(3), 133-138. Retrieved from [Link]
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Malinauskas, T., et al. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Retrieved from [Link]
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(Illustrative structure based on name)